An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Epoxy-4-vinylcyclohexane
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Epoxy-4-vinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-epoxy-4-vinylcyclohexane, a versatile bifunctional molecule with significant applications in polymer chemistry, fine chemical synthesis, and as an intermediate for pharmaceuticals.[1][2] This document details established synthetic routes, including specific experimental protocols for the epoxidation of 4-vinylcyclohexene (B86511). Furthermore, it outlines the key analytical techniques for the structural elucidation and purity assessment of the target compound, supported by tabulated spectral data and visual workflows.
Introduction
1,2-Epoxy-4-vinylcyclohexane (also known as 4-vinyl-1-cyclohexene 1,2-epoxide) is a colorless to pale yellow liquid with a mild, sweet odor.[1][2] Its structure, featuring both a reactive epoxy ring and a vinyl group, makes it a valuable building block in organic synthesis. The strained three-membered epoxide ring is susceptible to nucleophilic attack, enabling a variety of ring-opening reactions, while the vinyl group can participate in polymerization and other addition reactions.[1][2][3] This dual functionality allows for the synthesis of a wide range of derivatives and polymers with tailored properties.[1][2][3]
Table 1: Physical and Chemical Properties of 1,2-Epoxy-4-vinylcyclohexane
| Property | Value |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol [4] |
| CAS Number | 106-86-5[4] |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Odor | Mild, slightly sweet[1][2] |
| Boiling Point | 169 °C |
| Melting Point | -100 °C[4] |
| Density | 0.952 g/mL at 25 °C |
| Refractive Index | 1.47[4] |
| Solubility | Sparingly soluble in water[2] |
Synthesis of 1,2-Epoxy-4-vinylcyclohexane
The most common method for the synthesis of 1,2-epoxy-4-vinylcyclohexane is the selective epoxidation of the endocyclic double bond of 4-vinylcyclohexene.[1][2] This selectivity is attributed to the higher reactivity of the cyclohexene (B86901) double bond compared to the vinyl group's double bond. Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid, as well as hydrogen peroxide in the presence of a catalyst.[1][2]
Epoxidation using Peroxyacetic Acid
This method offers high yields and selectivity under controlled conditions.
Caption: Epoxidation of 4-vinylcyclohexene with peroxyacetic acid.
Experimental Protocol:
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Materials: 4-vinylcyclohexene (50 mL), 30% peroxyacetic acid (90 mL), ethyl acetate (B1210297) (200 mL), sodium carbonate (20.0 g).
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Procedure:
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To a stirred solution of 4-vinylcyclohexene in ethyl acetate in a reaction vessel, add sodium carbonate.
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Cool the mixture to the desired reaction temperature (e.g., 25-45°C).
-
Slowly add the 30% peroxyacetic acid to the mixture while maintaining the temperature.
-
The reaction is typically allowed to proceed for 2 hours.[1]
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After the reaction is complete, the mixture is washed with a solution of sodium sulfite (B76179) to decompose excess peroxide, followed by a wash with a saturated sodium bicarbonate solution and then brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by fractional distillation to yield 1,2-epoxy-4-vinylcyclohexane with a purity of up to 99% and a yield of approximately 85%.[1]
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Epoxidation using Hydrogen Peroxide and Acetic Anhydride (B1165640)
This in-situ generation of peroxyacetic acid is a common industrial approach.
Experimental Protocol:
-
Materials: 4-vinylcyclohexene (105 g), toluene (B28343) (305 g), acetic anhydride (113 g), sodium acetate (10 g), 45% hydrogen peroxide (100 g), 50% sodium hydroxide (B78521) solution, 10% sodium sulfite solution.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, combine 4-vinylcyclohexene, toluene, acetic anhydride, and sodium acetate.
-
Cool the mixture to 5-15°C with stirring.[2]
-
Slowly add the 45% hydrogen peroxide, ensuring the reaction temperature does not exceed 25°C. The addition typically takes about 1.5 hours.[2]
-
After the addition is complete, continue stirring for 6 hours.[2]
-
Slowly add 50% sodium hydroxide solution to adjust the pH to 10-12.[2]
-
Allow the phases to separate and collect the upper organic phase.
-
Wash the organic phase with a 10% sodium sulfite solution.
-
Remove the solvent (toluene) by distillation to obtain the crude product.
-
Purify the crude product by rectification to obtain 1,2-epoxy-4-vinylcyclohexane with a purity of over 99% and a yield of up to 92%.[2]
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Characterization of 1,2-Epoxy-4-vinylcyclohexane
A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of the synthesized 1,2-epoxy-4-vinylcyclohexane.
Caption: A typical workflow for the characterization of 1,2-epoxy-4-vinylcyclohexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of 1,2-epoxy-4-vinylcyclohexane.
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~5.8 | m | -CH=CH₂ |
| ~5.0 | m | -CH=CH₂ |
| ~3.1 | m | Epoxide CH |
| ~2.2-1.2 | m | Cyclohexane (B81311) CH₂ and CH |
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | -C H=CH₂ |
| ~114 | -CH=C H₂ |
| ~52 | Epoxide C H |
| ~30-25 | Cyclohexane C H₂ and C H |
Experimental Protocol (General):
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Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
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Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
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Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration values are used to confirm the presence of the vinyl and epoxy groups and the cyclohexane ring structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Table 4: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080 | C-H stretch | Vinyl C-H |
| ~2920-2850 | C-H stretch | Aliphatic C-H |
| ~1640 | C=C stretch | Vinyl C=C |
| ~1250 | C-O stretch | Epoxide ring "breathing" |
| ~910 | C-H bend | Vinyl =C-H out-of-plane |
| ~840 | C-O-C stretch | Epoxide ring |
Experimental Protocol (General):
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: A thin film of the liquid sample can be placed between two KBr or NaCl plates.
-
Analysis: The infrared spectrum is recorded. The presence of absorption bands corresponding to the vinyl and epoxy functional groups, as well as the absence of a broad O-H band (indicating no significant hydrolysis), confirms the structure.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of the sample and confirming its molecular weight.
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 124 | Molecular ion [M]⁺ |
| 95 | [M - C₂H₅]⁺ |
| 79 | [C₆H₇]⁺ (Cyclohexadienyl cation) |
Experimental Protocol (General):
-
Instrumentation: A standard GC-MS system.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.
-
GC Conditions: A suitable capillary column (e.g., DB-5 or equivalent) is used. The oven temperature program is optimized to achieve good separation of the product from any impurities or starting materials.
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MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Analysis: The gas chromatogram indicates the purity of the sample, with the retention time being characteristic of the compound. The mass spectrum provides the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.
Conclusion
This technical guide has detailed the primary synthetic routes to 1,2-epoxy-4-vinylcyclohexane and the essential analytical methods for its characterization. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the reliable synthesis and verification of this important chemical intermediate. The unique bifunctional nature of 1,2-epoxy-4-vinylcyclohexane continues to make it a molecule of significant interest for the development of novel materials and complex organic structures.
